3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol
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Overview
Description
3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound with a complex structure. It belongs to the family of tropane alkaloids, which exhibit diverse biological activities. The central core of this compound, the 8-azabicyclo[3.2.1]octane scaffold, serves as the foundation for various natural products and synthetic derivatives .
Synthesis Analysis
- Direct Stereochemical Control : Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular formula of This compound is C15H21NO . It contains a bicyclic system with a central nitrogen atom and a benzyl group. The stereochemistry plays a crucial role in its biological activity .
Physical and Chemical Properties Analysis
- InChI Code : InChI=1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 .
Scientific Research Applications
Crystal Structure and Molecular Interactions
- Studies have elucidated the crystal structures of compounds related to "3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol," revealing insights into their molecular configurations and interactions. For instance, the gold(III) tetrachloride salt of L-cocaine, which shares structural similarities, was analyzed to understand its intramolecular hydrogen bonding and close intermolecular contacts, highlighting the importance of spatial arrangement in molecular interactions (Wood, Brettell, & Lalancette, 2007).
Synthesis and Chemical Properties
- The synthesis and evaluation of derivatives of "this compound" have been a focus of research. A study on the synthesis of 8-methyl-3,8-diazabicyclo(3.2.1)octane (azatropane) and its analogues from pyroglutamic acid, assessing their affinity at D2 and 5-HT2A receptors, demonstrates the compound's potential for creating pharmacologically relevant molecules (Singh et al., 2007).
Pharmacological Applications
- The exploration of pharmacological applications, such as the development of novel neurokinin (NK1) antagonists from 1-phenyl-8-azabicyclo[3.2.1]octane ethers, underscores the potential of "this compound" and its analogues in drug discovery and therapeutic applications (Huscroft et al., 2006).
Properties
IUPAC Name |
3-benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRGNINMVLGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1CN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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